REACTION_SMILES
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[CH3:1][N:2]([c:3]1[s:4][c:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:6][n:7]1)[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Li+:21].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[OH-:22]>>[CH3:1][N:2]([c:3]1[s:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][n:7]1)[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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CCOC(=O)c1cnc(N(C)CCc2ccccc2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(N(C)CCc2ccccc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN(CCc1ccccc1)c1ncc(C(=O)O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |